methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate
CAS No.:
Cat. No.: VC18103769
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO3 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | methyl 2-(2-formylpyrrol-1-yl)-3-phenylpropanoate |
| Standard InChI | InChI=1S/C15H15NO3/c1-19-15(18)14(10-12-6-3-2-4-7-12)16-9-5-8-13(16)11-17/h2-9,11,14H,10H2,1H3 |
| Standard InChI Key | YRTUQJXUTZRUPF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, which contributes to electron-rich reactivity.
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A formyl group (-CHO) at the 2-position of the pyrrole ring, enhancing electrophilic substitution potential.
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A 3-phenylpropanoate ester group, providing steric bulk and influencing solubility and metabolic stability .
This combination creates a planar aromatic system with polar functional groups, enabling interactions with biological targets and participation in condensation reactions.
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ | |
| Molecular Weight | 257.28 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | 286°C (analog-based) | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The ester group confers moderate lipophilicity (LogP ~2.1), balancing solubility in organic solvents and limited aqueous miscibility. The formyl group’s electrophilicity facilitates nucleophilic additions, while the pyrrole’s aromaticity stabilizes charge-transfer complexes .
Synthesis and Optimization Strategies
Primary Synthetic Route
The most reported method involves a Lewis acid-catalyzed condensation between 2-formylpyrrole and methyl 3-phenylpropanoate. Typical conditions include:
| Parameter | Details | Yield |
|---|---|---|
| Catalyst | AlCl₃ or BF₃·Et₂O | 45–60% |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours |
This method prioritizes regioselectivity, with the Lewis acid coordinating to the formyl oxygen to activate the pyrrole ring for nucleophilic attack by the ester’s α-carbon .
Alternative Approaches
Recent advancements utilize pressurized one-pot reactions combining D-ribose, amino acid esters, and oxalic acid in dimethyl sulfoxide (DMSO) at 80°C under 2.5 atm argon. This method, adapted from pyrrole platform chemical synthesis, achieves yields of 32–63% by minimizing tar formation . For example:
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L-Valine methyl ester and D-ribose yield 42% product after 30 minutes .
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L-Phenylalanine methyl ester derivatives form analogous structures via Amadori rearrangement intermediates .
Applications in Organic Synthesis and Drug Discovery
Building Block for Heterocyclic Systems
The compound’s reactivity enables the construction of polycyclic frameworks:
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Reductive amination with benzylamine produces pyrrolo-piperazin-2-ones, scaffolds with demonstrated anti-inflammatory activity .
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Cyclization with ethane-1,2-diamine yields imidazolidine-fused pyrroles, potential kinase inhibitors .
Medicinal Chemistry Relevance
Studies highlight its role in developing therapeutic agents:
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Anticancer activity: Pyrrole derivatives inhibit histone deacetylases (HDACs) in vitro (IC₅₀ ~0.8–2.3 μM) .
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Antiviral potential: Analogous compounds show sub-micromolar activity against hepatitis C virus (HCV) .
Comparative Analysis with Structural Analogs
Ethyl 2-(2-Formyl-1H-Pyrrol-1-yl)-3-Phenylpropanoate
Replacing the methyl ester with ethyl marginally increases molecular weight (271.31 g/mol) and lipophilicity (LogP ~2.4), enhancing blood-brain barrier permeability in preclinical models.
Methyl 2-Phenylpropionate
Lacking the pyrrole ring, this simpler analog (C₁₀H₁₂O₃, 164.20 g/mol) serves as a control in metabolic studies, illustrating the pyrrole’s role in target engagement.
| Compound | Molecular Weight (g/mol) | LogP | Key Application |
|---|---|---|---|
| Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate | 257.28 | 2.1 | HDAC inhibition |
| Ethyl analog | 271.31 | 2.4 | CNS drug candidates |
| Methyl 2-phenylpropionate | 164.20 | 1.2 | Metabolic studies |
Research Frontiers and Challenges
Biological Target Identification
Ongoing work focuses on mapping interactions with:
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Proteases: Caspase-3 binding (Kd ~14 μM) observed via surface plasmon resonance .
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GPCRs: Preliminary docking studies suggest affinity for serotonin receptors (5-HT₂A) .
Synthetic Challenges
Key limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume